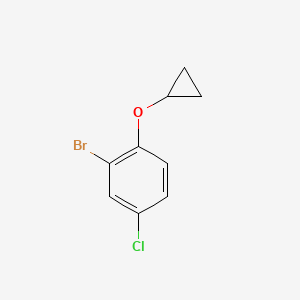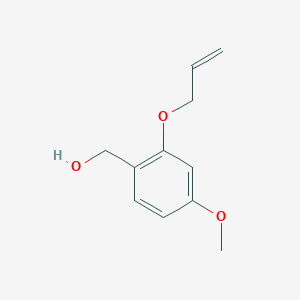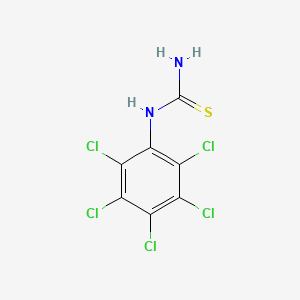
3-Fluoro-2-(2-vinylphenyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-2-(2-vinylphenyl)pyridine is an organic compound with the molecular formula C13H10FN It is a fluorinated pyridine derivative, characterized by the presence of a fluorine atom at the 3-position and a vinylphenyl group at the 2-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(2-vinylphenyl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-bromo-3-fluoropyridine with a vinylphenyl derivative under palladium-catalyzed cross-coupling conditions. The reaction typically requires a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
3-Fluoro-2-(2-vinylphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium catalysts.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives.
科学的研究の応用
3-Fluoro-2-(2-vinylphenyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a ligand in biological assays and as a probe in molecular imaging studies.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-Fluoro-2-(2-vinylphenyl)pyridine involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its binding affinity to certain proteins and enzymes, potentially leading to inhibitory or modulatory effects. The vinylphenyl group may also contribute to the compound’s overall activity by facilitating interactions with hydrophobic pockets in target molecules .
類似化合物との比較
Similar Compounds
2-Fluoropyridine: Lacks the vinylphenyl group, resulting in different chemical properties and reactivity.
3-Fluoropyridine: Similar fluorine substitution but without the vinylphenyl group, leading to distinct applications.
2-(2-Vinylphenyl)pyridine:
Uniqueness
3-Fluoro-2-(2-vinylphenyl)pyridine is unique due to the combination of the fluorine atom and the vinylphenyl group, which imparts distinct chemical properties and enhances its potential applications in various fields. The presence of both functional groups allows for versatile reactivity and interactions with different molecular targets.
特性
分子式 |
C13H10FN |
|---|---|
分子量 |
199.22 g/mol |
IUPAC名 |
2-(2-ethenylphenyl)-3-fluoropyridine |
InChI |
InChI=1S/C13H10FN/c1-2-10-6-3-4-7-11(10)13-12(14)8-5-9-15-13/h2-9H,1H2 |
InChIキー |
SNRWRMDLYDHXTO-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC=CC=C1C2=C(C=CC=N2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Oxaspiro[5.5]undecane-1,3-dione](/img/structure/B14131399.png)

![N-{4-[(2,3-Dihydroxycycloheptyl)oxy]phenyl}acetamide](/img/structure/B14131406.png)





![3,7-Dimethyldibenzo[b,d]iodol-5-ium trifluoromethanesulfonate](/img/structure/B14131436.png)
![1-Chloro-7-fluorodibenzo[b,d]furan](/img/structure/B14131440.png)
![5-{4-[(4-Methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl}-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B14131449.png)



